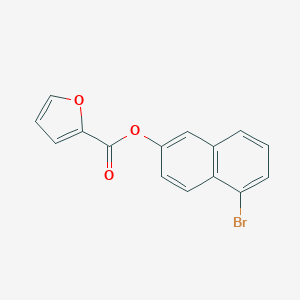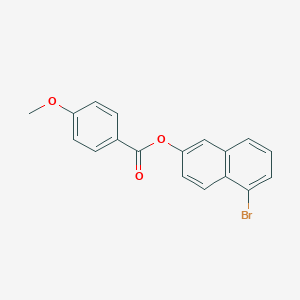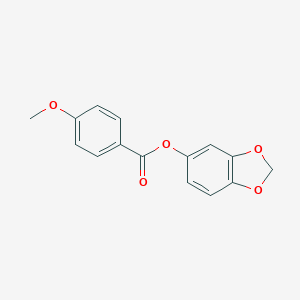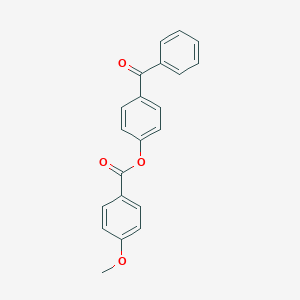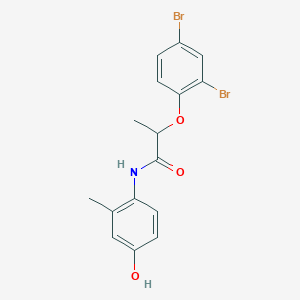
2-(2,4-dibromophenoxy)-N-(4-hydroxy-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(4-hydroxy-2-methylphenyl)propanamide, commonly known as BPN-15606, is a small molecule drug that has been studied for its potential use in the treatment of Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
BPN-15606 works by targeting the enzyme beta-secretase, which is responsible for the production of amyloid beta peptides. By inhibiting this enzyme, BPN-15606 reduces the production of amyloid beta and prevents the formation of amyloid beta plaques in the brain.
Biochemical and physiological effects:
In addition to its effects on amyloid beta production, BPN-15606 has also been shown to reduce inflammation in the brain and improve synaptic function. These effects may contribute to its ability to improve cognitive function in preclinical models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPN-15606 is that it has shown good efficacy in preclinical models of Alzheimer's disease, making it a promising candidate for further development. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on BPN-15606. One area of interest is in understanding its potential use in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is in studying its effects on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of BPN-15606 for maximum efficacy and safety.
Métodos De Síntesis
BPN-15606 is synthesized through a multi-step process, starting with the reaction of 2,4-dibromophenol and 4-hydroxy-2-methylbenzaldehyde to form a key intermediate. This intermediate is then reacted with a propanamide derivative to produce the final product, BPN-15606.
Aplicaciones Científicas De Investigación
BPN-15606 has been studied extensively in preclinical models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. These plaques are a hallmark of Alzheimer's disease and are thought to contribute to the cognitive decline seen in patients.
Propiedades
Fórmula molecular |
C16H15Br2NO3 |
|---|---|
Peso molecular |
429.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(4-hydroxy-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H15Br2NO3/c1-9-7-12(20)4-5-14(9)19-16(21)10(2)22-15-6-3-11(17)8-13(15)18/h3-8,10,20H,1-2H3,(H,19,21) |
Clave InChI |
SGQAQKIIQXKUPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC1=C(C=CC(=C1)O)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
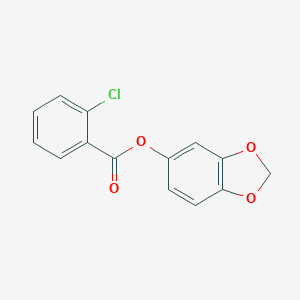
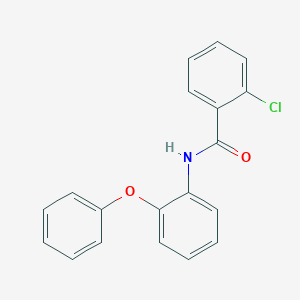
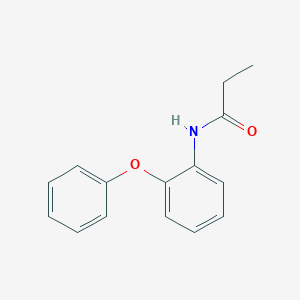
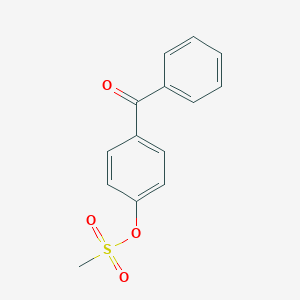
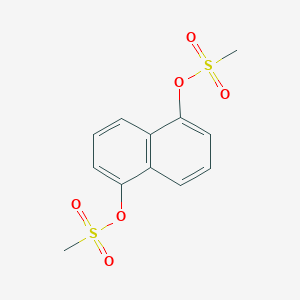
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


